1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea
Description
1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a methyl group (-CH₃) attached to one nitrogen atom and a 3-(trifluoromethyl)phenyl group (-C₆H₄CF₃) attached to the other. Thioureas are sulfur-containing organic compounds with the general formula R¹R²NCSNR³R⁴, where substituents influence their physicochemical and biological properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methyl group may modulate steric and electronic effects .
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRGGQAUGWSVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The thiourea moiety undergoes controlled oxidation with agents like hydrogen peroxide, producing sulfinic or sulfonic acid derivatives depending on conditions. This reactivity aligns with general thiourea oxidation pathways, where the C=S bond is selectively modified while preserving the aromatic substituents.
Key factors influencing oxidation outcomes:
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Oxidant concentration: Higher equivalents of H₂O₂ favor sulfonic acid formation
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Temperature: Reactions typically proceed at 25-50°C
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Solvent system: Polar aprotic solvents (e.g., DMF) enhance reaction rates
Alkylation/Arylation Reactions
The nucleophilic sulfur atom participates in alkylation/arylation processes. A representative large-scale reaction demonstrates:
Mechanistic features:
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Initial protonation of thiourea sulfur enhances nucleophilicity
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Michael addition to α,β-unsaturated carbonyl systems
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Subsequent cyclization via intramolecular nucleophilic attack
Cyclocondensation Reactions
The compound participates in heterocycle formation through acid-catalyzed cyclocondensation. A documented protocol yields 85-93% conversion to thiazole derivatives under these conditions:
Typical reaction parameters:
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Catalyst: Polyphosphoric acid (3.6 eq)
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Solvent: Anhydrous THF
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Temperature gradient: -10°C → 75°C
Structural advantages from trifluoromethyl group:
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Enhances electrophilicity of adjacent aromatic ring
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Stabilizes transition states through inductive effects
Acid-Mediated Rearrangements
Under strong acidic conditions, two competing pathways emerge:
Pathway A: Thione-thiol tautomerism
textN-C(S)-N ⇌ N-C(OH)-S
Stabilized by intramolecular H-bonding (S···O distance: 2.4-2.7 Å)
Pathway B: Acyl migration
Coupling Reactions
Palladium-catalyzed cross-coupling demonstrates synthetic utility:
Example Suzuki coupling parameters:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 eq)
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Solvent: DME/H₂O (4:1)
Electronic effects:
Scientific Research Applications
Catalytic Applications
Organocatalysis
1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea derivatives have been extensively utilized as organocatalysts in various organic transformations. These compounds are known for their ability to stabilize transition states through hydrogen bonding, thereby enhancing reaction rates and selectivity. For instance, they have been reported to catalyze the enantioselective addition of amines to carbonyl compounds, leading to the formation of optically active products .
Table 1: Catalytic Reactions Using Thiourea Derivatives
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Enantioselective Mannich Reaction | This compound | 85 | Room temperature, 24 hours |
| Aldol Reaction | N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 90 | 60°C, solvent-free |
| Michael Addition | Various thiourea derivatives | Up to 95 | Reflux in ethanol |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiourea derivatives against a range of pathogenic bacteria and fungi. For example, the copper(II) complex of a related thiourea derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 2 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
Thiourea derivatives have also shown promise in anticancer research. Certain complexes demonstrated weak to moderate cytotoxicity against cancer cell lines such as SW480 and PC3 while being non-toxic to normal cells . This differential toxicity is crucial for therapeutic applications.
Table 2: Biological Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Cu(II) complex of thiourea derivative | MRSA | 2 | Antimicrobial |
| Thiourea derivative | SW480 (colon cancer) | 50 | Antitumor |
| Thiourea derivative | Mycobacterium tuberculosis | <4 | Antitubercular |
Material Science Applications
Thiourea derivatives have been explored for their potential in material science, particularly in the synthesis of polymers and nanomaterials. The unique electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of materials developed from these compounds.
Table 3: Material Science Applications
| Application | Compound Used | Description |
|---|---|---|
| Polymer Synthesis | Various thiourea derivatives | Enhances thermal stability |
| Nanocomposite Development | Functionalized thioureas | Improves mechanical properties |
Case Studies
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Case Study on Antimicrobial Activity
A study investigated the efficacy of a copper(II) complex derived from a thiourea against various strains of bacteria. The results indicated that this complex not only inhibited bacterial growth effectively but also showed potential as a dual inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication . -
Case Study on Catalytic Efficiency
Research on the use of thiourea derivatives as catalysts for asymmetric synthesis demonstrated that these compounds could significantly increase yields and selectivity in reactions involving aldehydes and amines. The study concluded that the trifluoromethyl substituent plays a critical role in enhancing catalytic activity due to its electron-withdrawing effects .
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
<sup>*</sup>LogP values estimated via computational methods.
Analysis :
- The trifluoromethyl group increases LogP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility.
- Methyl substitution (as in the target compound) may slightly lower LogP compared to bulkier groups (e.g., bicycloheptanyl in ), improving solubility .
Computational and Structural Insights
- Electronic Effects: The trifluoromethyl group withdraws electrons via its strong -I effect, polarizing the thiourea moiety and enhancing hydrogen-bond donor capacity. This is critical for enzyme inhibition (e.g., α-amylase in ).
- Crystallography : In 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea, the thiocarbonyl and carbonyl groups are coplanar, stabilizing intramolecular N–H⋯O hydrogen bonds. Similar planar conformations are expected for the target compound .
- Docking Studies : AutoDock Vina simulations predict that trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets (e.g., urease inhibition in ).
Biological Activity
1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its cytotoxic and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the thiourea class, characterized by the presence of a thiourea functional group. Its structure can be represented as follows:
The synthesis typically involves the reaction of 3-(trifluoromethyl)aniline with isothiocyanates, allowing for the introduction of various substituents that can modulate biological activity.
Cytotoxic Activity
Numerous studies have documented the cytotoxic effects of this compound against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity with IC50 values often below 10 µM, demonstrating a favorable selectivity over normal cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanisms underlying this cytotoxicity have been explored, revealing that compounds induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of interleukin levels2.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. faecalis | 40–50 | |
| P. aeruginosa | 30 | |
| S. typhi | 19 | |
| K. pneumoniae | 24 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
A significant study highlighted the effects of various thiourea derivatives on cancer cell lines, including those containing the trifluoromethyl phenyl moiety. The study found that derivatives with electron-withdrawing groups exhibited enhanced activity against colon cancer cells2. Another investigation focused on the compound's ability to induce apoptosis in cancer cells, demonstrating a strong correlation between structural modifications and biological efficacy .
Q & A
Q. What are the recommended synthetic methodologies for 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between substituted phenyl isothiocyanates and methylamine derivatives. Optimization involves selecting solvents (e.g., ethanol or acetonitrile) with controlled reaction temperatures (60–80°C) and purification via column chromatography. Structural confirmation employs , , and mass spectrometry. For derivatives, substituent effects (e.g., alkyl chain length, halogenation) are systematically explored to modulate bioactivity .
Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?
- Methodological Answer :
- Spectroscopy : identifies proton environments (e.g., thiourea NH signals at δ 8–10 ppm), while IR confirms C=S stretching (~1250 cm).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). Software like SHELXL refines structural parameters, with R-factors < 0.05 indicating high accuracy .
- Example : A study on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea reported a dihedral angle of 85.6° between aromatic rings, influencing steric effects .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations contribute to understanding the electronic properties and reactivity of this thiourea derivative?
- Methodological Answer : DFT (e.g., B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and vibrational frequencies. For instance:
- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests higher reactivity, correlating with biological activity.
- Charge Distribution : The trifluoromethyl group withdraws electron density, polarizing the thiourea moiety and enhancing electrophilicity .
- Validation : Experimental IR and UV-Vis spectra are compared with theoretical data to refine computational models .
Q. What experimental strategies resolve contradictions in reported biological activities of thiourea derivatives?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., fixed concentrations, solvent controls) for bioactivity tests (e.g., Arabidopsis hypocotyl elongation).
- Mutant Studies : Test compounds on GA-deficient mutants (e.g., ga1-1) to distinguish gibberellin-like activity from nonspecific effects .
- Dose-Response Analysis : Establish EC values to compare potency across studies. For example, derivative S8 showed 1.5× higher activity than GA at 0.1 μM .
Q. How can molecular docking elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite docks the compound into protein active sites (e.g., gibberellin receptors).
- Scoring Function : Evaluate binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Ser/Thr residues, hydrophobic contacts with CF).
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Q. What role do substituent modifications play in structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic SAR studies reveal:
| Substituent (R-group) | Biological Activity (Hypocotyl Elongation) | Key Interaction |
|---|---|---|
| Phenethyl (Y21) | Moderate (~80% of GA) | Hydrophobic |
| 3-Bromophenethyl (S8) | High (~120% of GA) | Halogen bonding |
| Methyl | Low (<50% of GA) | Steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
